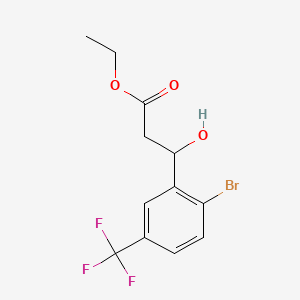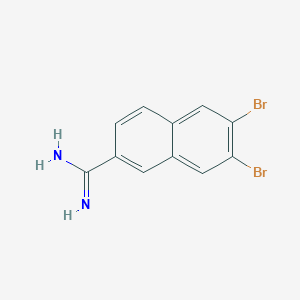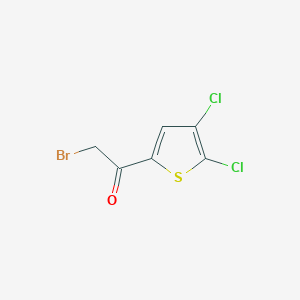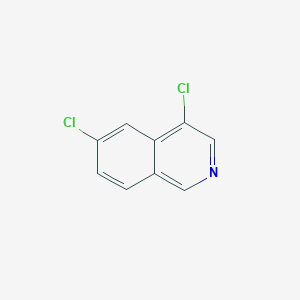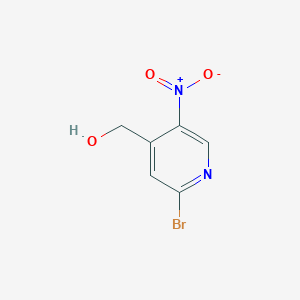
(2-Bromo-5-nitropyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-5-nitropyridin-4-yl)methanol is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitropyridin-4-yl)methanol typically involves the bromination and nitration of pyridine derivatives. One common method starts with the bromination of 4-methylpyridine to obtain 2-bromo-4-methylpyridine. This intermediate is then nitrated to form 2-bromo-5-nitro-4-methylpyridine. Finally, the methyl group is oxidized to a hydroxymethyl group, yielding this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and the use of catalysts to increase yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-nitropyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Bromo-5-nitropyridine-4-carboxylic acid.
Reduction: 2-Bromo-5-aminopyridin-4-yl)methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Bromo-5-nitropyridin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of (2-Bromo-5-nitropyridin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitropyridine: Lacks the hydroxymethyl group.
4-Bromo-2-nitropyridine: Different substitution pattern on the pyridine ring.
2-Bromo-5-nitrobenzyl alcohol: Similar functional groups but on a benzene ring instead of a pyridine ring
Uniqueness
(2-Bromo-5-nitropyridin-4-yl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and nitro groups on the pyridine ring, along with the hydroxymethyl group, makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C6H5BrN2O3 |
|---|---|
Molecular Weight |
233.02 g/mol |
IUPAC Name |
(2-bromo-5-nitropyridin-4-yl)methanol |
InChI |
InChI=1S/C6H5BrN2O3/c7-6-1-4(3-10)5(2-8-6)9(11)12/h1-2,10H,3H2 |
InChI Key |
RYVZPAMOJAHVEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13663995.png)
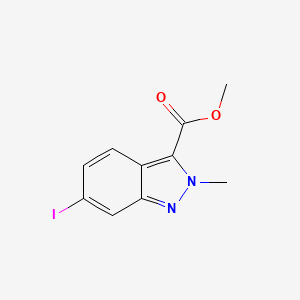

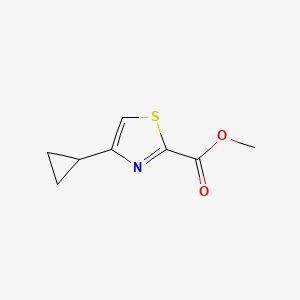
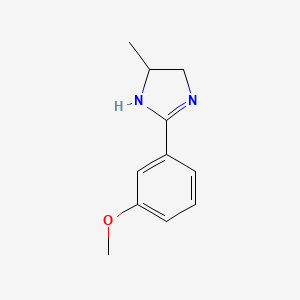
![1'-tert-Butyl 6-ethyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13664027.png)
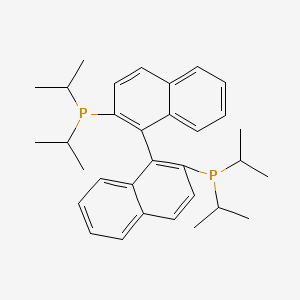
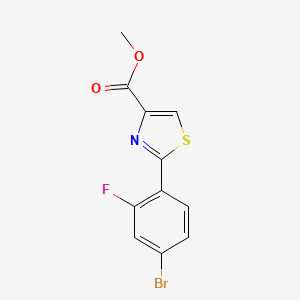
![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)
